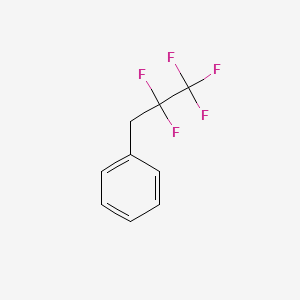

(2,2,3,3,3-Pentafluoropropyl)benzene

Description

BenchChem offers high-quality (2,2,3,3,3-Pentafluoropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2,3,3,3-Pentafluoropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROGZQSHCWSSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,2,3,3,3-Pentafluoropropyl)benzene: A Technical Guide for Advanced Chemical Research

Abstract

This technical guide provides an in-depth analysis of (2,2,3,3,3-Pentafluoropropyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic introduction of the pentafluoropropyl moiety onto a benzene ring imparts unique electronic properties and metabolic stability, making it a valuable building block for drug development and a compelling subject for synthetic and mechanistic studies. This document details the compound's physicochemical properties, spectroscopic signature, synthesis, and reactivity profile. It further explores its applications in drug discovery and provides essential safety and handling protocols. The content is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specialized chemical entity.

Molecular Structure and Physicochemical Properties

(2,2,3,3,3-Pentafluoropropyl)benzene, also known as 1-phenyl-2,2,3,3,3-pentafluoropropane, possesses a molecular architecture where a phenyl group is attached to a five-carbon propyl chain heavily substituted with fluorine atoms. The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, significantly influencing the molecule's properties.

Diagram 1: Molecular Structure of (2,2,3,3,3-Pentafluoropropyl)benzene A 2D representation of the chemical structure.

While specific experimental data for (2,2,3,3,3-Pentafluoropropyl)benzene is not widely published, its properties can be reliably estimated from structurally analogous compounds.

Table 1: Core Physicochemical Properties

| Property | Value (Estimated/Reported for Analogs) | Source/Justification |

| Molecular Formula | C₉H₇F₅ | - |

| Molecular Weight | 222.15 g/mol | - |

| CAS Number | Not explicitly found in searches. | A related compound, (3,3,3-Trifluoropropyl)benzene, is CAS 1579-80-2.[1] |

| Appearance | Colorless liquid | Based on related fluorinated aromatics.[2][3] |

| Boiling Point | ~170-180 °C | Estimated based on (3,3,3-Trifluoro-2-methylpropyl)benzene (169 °C) and the increased fluorination. |

| Density | ~1.3 - 1.4 g/mL @ 25 °C | Estimated based on 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one (1.36 g/mL).[4] |

| Solubility | Immiscible in water; Soluble in organic solvents (e.g., ether, acetone, toluene). | Typical for nonpolar aromatic hydrocarbons.[2] |

Spectroscopic Profile: A Predictive Analysis

The structural features of (2,2,3,3,3-Pentafluoropropyl)benzene give rise to a distinct spectroscopic signature. The following predictions are based on established principles of NMR and IR spectroscopy.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Expected Multiplicity |

| ¹H NMR | Aryl Protons (C₆H₅) | 7.2 - 7.5 ppm | Standard aromatic region. A complex multiplet is expected. |

| Benzylic Protons (-CH₂-) | ~3.4 ppm | Protons on carbon adjacent to the benzene ring and the electron-withdrawing -CF₂- group will be significantly deshielded. Expected to be a triplet due to coupling with the two adjacent fluorine atoms (³JHF).[3] | |

| ¹³C NMR | Aromatic Carbons | 125 - 135 ppm | Typical range for substituted benzenes.[7] Multiple signals expected due to the substituent. |

| Benzylic Carbon (-CH₂-) | ~35-45 ppm | Shifted downfield due to proximity to the aromatic ring and fluorine atoms. Will appear as a triplet due to one-bond coupling to the adjacent fluorine atoms (¹JCF). | |

| Fluorinated Carbons (-CF₂- & -CF₃) | 110 - 130 ppm | Heavily deshielded by attached fluorine atoms. Signals will exhibit complex splitting due to C-F and F-F coupling.[8] | |

| ¹⁹F NMR | -CF₂- Group | -110 to -125 ppm | The chemical shift is influenced by the adjacent benzylic and -CF₃ groups. The signal will be a triplet due to coupling with the -CF₃ group (³JFF).[9][10] |

| -CF₃ Group | -80 to -85 ppm | Typical range for a trifluoromethyl group adjacent to a difluoromethylene group. The signal will be a triplet due to coupling with the -CF₂- group (³JFF).[9][10] | |

| IR Spectroscopy | C-H Stretch (Aromatic) | 3100 - 3000 cm⁻¹ | Characteristic of C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 cm⁻¹ | From the benzylic -CH₂- group. | |

| C=C Stretch (Aromatic) | 1600 - 1450 cm⁻¹ | In-ring stretching vibrations of the benzene core. | |

| C-F Stretch | 1350 - 1100 cm⁻¹ | Strong, characteristic absorptions due to the numerous C-F bonds. |

Synthesis and Reactivity

Rationale for Synthetic Routes

The synthesis of (2,2,3,3,3-Pentafluoropropyl)benzene can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale. A plausible and efficient route involves the reduction of the corresponding ketone, which can be synthesized via a Friedel-Crafts acylation.

Diagram 2: Proposed Synthetic Pathway A workflow for synthesizing the target compound.

Reactivity Profile: The Influence of the Pentafluoropropyl Group

The reactivity of the benzene ring is profoundly influenced by the attached (2,2,3,3,3-pentafluoropropyl) substituent.

-

Inductive Effect: Fluorine's high electronegativity results in a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propyl chain to the benzene ring.

-

Ring Deactivation: The strong -I effect withdraws electron density from the aromatic π-system.[11] This makes the ring less nucleophilic and therefore significantly less reactive towards electrophiles compared to unsubstituted benzene.[12] Such groups are termed "deactivating groups."

-

Directing Effects: For subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the pentafluoropropyl group acts as a meta-director .[13][14] When an electrophile attacks the ring, the resulting carbocation intermediate (arenium ion) is least destabilized when the attack occurs at the meta position. Attack at the ortho or para positions would place the positive charge adjacent to the electron-withdrawing substituent, a highly unfavorable electronic situation.

Diagram 3: Electrophilic Substitution Logic Directing effect of the deactivating substituent.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorinated alkyl groups, such as pentafluoropropyl, is a well-established strategy in modern drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[15]

-

Lipophilicity and Binding: The pentafluoropropyl group significantly increases the lipophilicity (logP) of the parent molecule. This can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins.

-

Modulation of pKa: The strong electron-withdrawing nature of the substituent can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's ionization state and solubility at physiological pH.

-

Conformational Control: The steric bulk of the group can be used to lock a molecule into a specific, biologically active conformation.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for (2,2,3,3,3-Pentafluoropropyl)benzene was not retrieved, data from analogous fluorinated aromatic compounds suggest that stringent safety protocols are required.[16]

Table 3: Hazard and Precautionary Summary

| Hazard Category | Associated Risks and Recommendations |

| Flammability | Likely a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood. Grounding of equipment is recommended to prevent static discharge. |

| Health Hazards | May cause skin and serious eye irritation. May cause respiratory irritation if inhaled. Handle with appropriate personal protective equipment (PPE). |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment. |

Disclaimer: This information is based on related compounds. Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

Exemplar Experimental Protocol: Nitration

The following protocol describes a general procedure for the meta-nitration of a deactivated aromatic ring and serves as a representative workflow.

Objective: To synthesize 1-(2,2,3,3,3-pentafluoropropyl)-3-nitrobenzene.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-water bath.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid (10 mL) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add (2,2,3,3,3-Pentafluoropropyl)benzene (0.05 mol) dropwise from the addition funnel over 30 minutes. The reaction is exothermic; carefully control the addition rate to keep the internal temperature below 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired meta-nitro product.

References

A comprehensive list of sources that informed this technical guide.

References

Sources

- 1. (3,3,3-TRIFLUOROPROPYL)BENZENE CAS#: 1579-80-2 [m.chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 13. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring | dummies [dummies.com]

- 14. savemyexams.com [savemyexams.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,2,3,3,3-Pentafluoropropyl methacrylate 97 , 4-tert-butylcatechol 100ppm inhibitor 45115-53-5 [sigmaaldrich.com]

The Strategic Integration of (2,2,3,3,3-Pentafluoropropyl)benzene in Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of modern drug development, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target binding affinity. Among the advanced fluorinated building blocks, (2,2,3,3,3-Pentafluoropropyl)benzene (CAS: 78693-66-0) has emerged as a highly versatile scaffold[1]. Unlike direct trifluoromethyl (-CF₃) or perfluoroethyl (-CF₂CF₃) aromatic substitutions, the pentafluoropropyl group utilizes a methylene (-CH₂-) bridge. This subtle structural nuance isolates the strong electron-withdrawing nature of the perfluoroalkyl tail from the aromatic system, preserving the nucleophilicity of the benzene ring while imparting profound lipophilic and metabolic advantages.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic applications, and validated synthetic protocols associated with (2,2,3,3,3-Pentafluoropropyl)benzene, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of (2,2,3,3,3-Pentafluoropropyl)benzene stems from its unique structural motif. The integration of multiple fluorine atoms fundamentally alters the molecule's interaction with biological systems.

The "Fluorine Effect" and Causality

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize aliphatic chains and aromatic rings to facilitate drug clearance. The highly polarized, exceptionally strong C–F bonds in the pentafluoropropyl group resist oxidative cleavage, effectively creating a metabolic shield around the molecule.

-

Lipophilicity Modulation (LogP): The dense electron cloud of the five fluorine atoms significantly increases the molecule's lipophilicity. In drug design, such structures are utilized to drive blood-brain barrier (BBB) penetration. For example, pentafluorinated derivatives (such as the hypoxia-targeting PET agent EF5) demonstrate dramatically higher octanol-water partition coefficients compared to their mono-fluorinated counterparts, allowing seamless access to all tissues, including the central nervous system[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the building block:

| Property | Value | Causality / Significance in Drug Design |

| Chemical Name | (2,2,3,3,3-Pentafluoropropyl)benzene | Standard IUPAC nomenclature. |

| CAS Number | 78693-66-0 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₉H₇F₅ | Dictates the mass-to-charge ratio for mass spectrometry (MS)[3]. |

| Molecular Weight | 210.15 g/mol | Optimal low-molecular-weight building block, leaving ample room in the "Rule of 5" budget for further functionalization[3]. |

| Key Structural Motif | -CH₂-CF₂-CF₃ | The methylene bridge prevents direct aromatic deactivation, allowing downstream electrophilic aromatic substitution. |

Synthetic Methodologies & Experimental Workflows

Functionalizing (2,2,3,3,3-Pentafluoropropyl)benzene requires precise control over reaction conditions. Fluorinated alkyl chains are notoriously susceptible to β-defluorination (loss of HF) when subjected to strong bases at elevated temperatures[4]. To prevent this, cryogenic lithiation and cross-coupling techniques are employed.

Advanced synthetic routes often utilize derivatives like 1,1-bis(phenylthio)-2,2,3,3,3-pentafluoropropylbenzene to generate trifluoromethylated vinylstannanes or functionalized indenes through cross-coupling arylation[5].

Self-Validating Protocol: Cryogenic Lithiation and Functionalization

The following step-by-step methodology details the functionalization of a pentafluoropropylbenzene derivative via organolithium chemistry, designed to ensure high yield while preventing degradation[6].

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve 1.0 mmol of the pentafluoropropylbenzene derivative in 10 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

-

Causality: Organolithium reagents are highly pyrophoric and rapidly quenched by moisture. THF is chosen as the solvent because its oxygen atoms coordinate with the lithium cation, breaking up organolithium aggregates and significantly enhancing the reactivity of the carbanion.

Step 2: Cryogenic Lithiation

-

Action: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Slowly add 2.0 equivalents of Phenyllithium dropwise over 15 minutes.

-

Causality: The cryogenic temperature is critical. At room temperature, the proximity of the carbanion to the highly electronegative -CF₂- group would trigger a rapid β-elimination of hydrogen fluoride (HF), destroying the pentafluoropropyl chain[4]. The -78 °C environment kinetically traps the lithiated intermediate.

Step 3: Electrophilic Trapping

-

Action: Stir the mixture at -78 °C for 2 hours, then introduce the desired electrophile (e.g., an aryl iodide for cross-coupling). Allow the reaction to gradually warm to room temperature over 4 hours.

-

Causality: Gradual warming allows the activation energy for the cross-coupling to be reached only after the electrophile is thoroughly dispersed, preventing localized thermal spikes that could cause side reactions.

Step 4: Phase Separation & Purification

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Step 5: Self-Validation via ¹⁹F-NMR

-

Action: Dissolve the purified product in CDCl₃ and acquire a ¹⁹F-NMR spectrum.

-

Causality: ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it an exceptionally sensitive, self-validating analytical tool. The successful retention of the pentafluoropropyl group is confirmed by the presence of a distinct triplet-like multiplet for the -CF₃ group and a complex multiplet for the -CF₂- group. Any loss of fluorine (via elimination) will immediately result in missing signals or drastic chemical shift alterations.

Workflow Visualization

The following diagram illustrates the logical progression from the raw building block to a validated, pharmacokinetically enhanced drug candidate.

Synthetic workflow and validation of pentafluoropropyl-derivatives.

Conclusion

(2,2,3,3,3-Pentafluoropropyl)benzene is far more than a simple fluorinated solvent; it is a highly specialized architectural component in drug design. By understanding the causal relationship between its unique methylene-bridged perfluoroalkyl structure and its effects on lipophilicity and metabolic shielding, researchers can rationally design next-generation therapeutics with optimized pharmacokinetic profiles.

References

- (2,2,3,3,3-Pentafluoropropyl)

- Source: researchgate.

- 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)

- Source: chemicalbook.

- The effect of conjugation on hydrogen iodide and hydrogen fluoride elimination from 1-(F-alkyl)

- Source: koreascience.

Sources

- 1. 化工产品目录_字母排序 P_第94页_Chemicalbook [m.chemicalbook.com]

- 2. 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

The Synthesis of (2,2,3,3,3-Pentafluoropropyl)benzene: Methodologies, Mechanisms, and Protocols

The incorporation of the pentafluoroethyl (

Mechanistic Causality: The Copper Advantage

The direct cross-coupling of benzyl electrophiles (e.g., benzyl bromide) with pentafluoroethyl carbanion equivalents is the most direct route to (2,2,3,3,3-pentafluoropropyl)benzene. However, traditional palladium-catalyzed cross-couplings generally fail for this specific transformation. The strong electron-withdrawing nature of the

Copper catalysis circumvents this limitation, as detailed in1[1]. Copper readily accesses the

Comparative Reagent Systems and Atom Economy

The primary challenge in this synthesis is the controlled generation of the active

| Reagent System | Source of | Catalyst/Ligand | Reaction Conditions | Yield Range | Ref |

| Silane Activation | DMF, 90 °C, 36 h | 75–85% | [2] | ||

| Refrigerant Repurposing | HFC-125 ( | Toluene/DMF, 80 °C | 60–80% | [3],[1] | |

| Decarboxylative | NMP, 140 °C | 50–70% | [1] |

Table 1: Comparison of active pentafluoroethylating systems for benzyl bromide functionalization.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of (2,2,3,3,3-pentafluoropropyl)benzene utilizing the Ruppert-Prakash homologue approach[2]. This workflow is designed as a self-validating system, employing in situ

Step-by-Step Workflow:

-

Preparation (Glovebox): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add

(0.04 mmol, 20 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and anhydrous potassium fluoride (0.8 mmol, 4.0 equiv).-

Causality: The reaction must be assembled in an argon-filled glovebox.

is highly susceptible to aerobic oxidation to

-

-

Reagent Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to an argon Schlenk line. Inject anhydrous DMF (2.0 mL), followed by benzyl bromide (0.2 mmol, 1.0 equiv) and pentafluoroethyl triethylsilane (

) or-

Causality: KF acts as the initiator, attacking the silicon center of the silane to generate the transient

anion, which immediately transmetalates to the

-

-

Reaction Execution: Stir the mixture at 90 °C for 36 hours.

-

Self-Validation (

NMR): Cool the reaction to room temperature. Inject benzotrifluoride (12 μL, 0.1 mmol) directly into the crude mixture as an internal standard. Extract a 0.1 mL aliquot, dilute with -

Isolation: If NMR confirms >80% conversion, dilute the mixture with dichloromethane (30 mL). Wash sequentially with deionized water (2 × 30 mL) and brine (2 × 30 mL) to remove DMF and copper salts. Dry over anhydrous

, concentrate under reduced pressure (carefully, >150 mbar to avoid product loss), and purify via silica gel flash chromatography (using hexanes as the eluent) to afford pure (2,2,3,3,3-pentafluoropropyl)benzene[2].

Alternative Synthetic Pathways

While direct cross-coupling is the most efficient route, alternative methodologies exist for specific derivative synthesis:

-

Difluorination of Alkenes: The treatment of 1-(3-bromoprop-1-en-2-yl)benzene derivatives with Olah’s reagent (amine:HF) in the presence of an iodine(I)/iodine(III) catalytic system yields gem-difluoro and pentafluoropropyl derivatives via a radical-polar crossover mechanism[4].

-

Pre-fluorinated Building Blocks: The use of 1,1-bis(phenylthio)-2,2,3,3,3-pentafluoropropylbenzene as a starting material allows for the generation of complex trifluoromethylated vinyl sulfides and sulfones upon reaction with organolithium reagents[5].

Visualizing the Catalytic Pathway

Figure 1: Catalytic cycle of the copper-mediated pentafluoroethylation of benzyl bromide.

References

1.[4] Difluorination of α-(Bromomethyl)styrenes via I(I)/I(III) Catalysis: Facile Access to Electrophilic Linchpins for Drug Discover, Semantic Scholar, 4 2.[5] Preparation and EPR Characteristics (Reaction of 1,1-bis(phenylthio)-2,2,3,3,3-pentafluoropropylbenzene), Bulletin of the Korean Chemical Society,5 3.[3] From Refrigerant to Reagent: Repurposing HFC-125 into Inorganic and Organic Fluorinating Agents, ACS Publications, 3 4.[1] Copper-based fluorinated reagents for the synthesis of CF2R-containing molecules (R ≠ F), Beilstein Journal of Organic Chemistry, 1 5.[2] Supporting Information: Application to Pentafluoroethylation of Arylboronic Acids and Aryl Bromides, RSC Advances,2

Sources

- 1. BJOC - Copper-based fluorinated reagents for the synthesis of CF2R-containing molecules (R ≠ F) [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Spectroscopic Characterization of (2,2,3,3,3-Pentafluoropropyl)benzene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Fluorinated Molecules

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique electronic properties of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] (2,2,3,3,3-Pentafluoropropyl)benzene serves as a quintessential model for a class of compounds where a fluorinated alkyl chain is appended to an aromatic core. Its unambiguous characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical behavior.

This guide provides an in-depth analysis of (2,2,3,3,3-Pentafluoropropyl)benzene using a multi-technique spectroscopic approach. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. The protocols and interpretations that follow are designed to be self-validating, providing researchers with a robust framework for the analysis of similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds in solution. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a rich tapestry of data, allowing for a comprehensive and unambiguous assignment of the molecular structure.[3][4]

¹⁹F NMR Spectroscopy: The Primary Analytical Probe

For any fluorinated molecule, ¹⁹F NMR is the logical starting point. The ¹⁹F nucleus offers several distinct advantages: it is the naturally occurring isotope at 100% abundance, possesses a high gyromagnetic ratio (resulting in sensitivity near that of ¹H), and exhibits a vast chemical shift dispersion (often spanning over 400 ppm), which dramatically reduces the probability of signal overlap.[2][4][5] This sensitivity to the local electronic environment makes ¹⁹F NMR an exquisite probe for structural analysis.

In (2,2,3,3,3-Pentafluoropropyl)benzene, we expect two distinct fluorine environments: the difluoromethylene (-CF₂-) group and the trifluoromethyl (-CF₃) group.

-

-CF₃ Group: This signal is expected to appear further upfield. Due to three-bond coupling (³J_FF) with the two fluorine atoms of the adjacent -CF₂- group, it should appear as a triplet.

-

-CF₂- Group: This signal will be deshielded relative to the -CF₃ group. It will be split into a quartet by the three fluorine atoms of the -CF₃- group (³J_FF) and further split into a triplet by the two protons of the adjacent -CH₂- group (²J_HF). This can result in a complex multiplet, often a triplet of quartets.

Table 1: Typical ¹⁹F NMR Spectroscopic Data for (2,2,3,3,3-Pentafluoropropyl)benzene

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -80 to -86 | Triplet (t) | ³J_FF ≈ 7-12 Hz |

| -CF₂ - | ~ -120 to -126 | Triplet of Quartets (tq) | ²J_HF ≈ 15-20 Hz, ³J_FF ≈ 7-12 Hz |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). Values are estimates based on similar structures.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Dissolve 5-15 mg of (2,2,3,3,3-Pentafluoropropyl)benzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a common choice due to its excellent solubilizing properties for many organic compounds.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe. A cryoprobe is highly recommended to maximize sensitivity.[2]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹⁹F frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected range of organofluorine signals (e.g., from -40 ppm to -240 ppm). The wide chemical shift range is a key feature of ¹⁹F NMR.[4]

-

Employ a standard pulse-acquire experiment. A 30° to 45° pulse angle is often sufficient to avoid saturation with a short relaxation delay (1-2 seconds).

-

Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

Proton decoupling is often applied to simplify the spectra by removing J_HF couplings, which can aid in the initial assignment of the fluorine environments. A comparison of the coupled and decoupled spectra provides definitive proof of H-F coupling.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully.

-

Reference the spectrum. If no internal standard (like C₆F₆ at δ ≈ -164.9 ppm) is used, the solvent-calibrated spectrometer reference is typically sufficient for routine analysis.[6]

-

dot

Caption: General experimental workflow for ¹⁹F NMR analysis.

¹H NMR Spectroscopy: Probing the Non-Fluorinated Backbone

The ¹H NMR spectrum provides complementary information, focusing on the phenyl and methylene protons. The key diagnostic feature is the splitting of the methylene (-CH₂-) protons by the adjacent difluoromethylene (-CF₂-) group.

-

Aromatic Protons (C₆H₅-): These protons typically appear in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a complex multiplet, as the ortho, meta, and para protons are chemically distinct.

-

Methylene Protons (-CH₂-): This signal is the most informative. The electron-withdrawing effect of the pentafluoropropyl group will shift it downfield compared to a simple alkylbenzene. Crucially, these two protons are coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet due to two-bond H-F coupling (²J_HF). A similar ¹H NMR spectrum for (2,2,2-Trifluoroethyl)benzene shows the methylene protons as a quartet due to coupling with three fluorine atoms, illustrating the diagnostic power of this coupling.[7]

Table 2: Typical ¹H NMR Spectroscopic Data for (2,2,3,3,3-Pentafluoropropyl)benzene

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C₆H₅ - | ~ 7.2 - 7.4 | Multiplet (m) | - |

| -CH₂ -CF₂- | ~ 3.2 - 3.5 | Triplet (t) | ²J_HF ≈ 15-20 Hz |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Values are estimates.

Experimental Protocol: ¹H NMR Acquisition

The protocol is analogous to that for ¹⁹F NMR, with adjustments for the ¹H channel.

-

Sample Preparation: The same sample prepared for ¹⁹F NMR can be used.

-

Instrument Setup: Tune and match the probe for the ¹H frequency.

-

Acquisition Parameters:

-

Set the spectral width for protons (e.g., 0 to 12 ppm).

-

Use a standard pulse-acquire experiment with a 90° pulse. A relaxation delay of 2-5 seconds is typical.

-

Acquire 8 to 16 scans.

-

-

Processing: Fourier transform, phase, and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).[8][9]

dot

Caption: General experimental workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework. For fluorinated compounds, the key is to interpret the C-F coupling, which splits the carbon signals and confirms the points of fluorination. Standard ¹³C NMR is performed with broadband proton decoupling, so all signals appear as singlets unless coupled to fluorine.[10]

-

Aromatic Carbons: Four signals are expected: one for the ipso-carbon (attached to the propyl chain), two for the ortho/meta carbons, and one for the para-carbon. Their shifts will be in the typical aromatic region (δ 125-140 ppm).

-

Aliphatic Carbons:

-

-CH₂-: This carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms on the next carbon (²J_CF).

-

-CF₂-: This carbon signal will be a triplet due to one-bond C-F coupling (¹J_CF) and will be further split into a quartet by the three fluorine atoms of the -CF₃ group (²J_CF). This results in a complex triplet of quartets.

-

-CF₃: This carbon signal will be a quartet due to one-bond C-F coupling (¹J_CF) and will be further split into a triplet by the two fluorine atoms of the -CF₂- group (²J_CF), resulting in a quartet of triplets.

-

-

C-F Coupling: One-bond C-F coupling constants (¹J_CF) are very large (typically 200-300 Hz), while two-bond couplings (²J_CF) are smaller (20-40 Hz).[7] The low intensity of quaternary carbons and carbons bonded to fluorine is a known phenomenon.[11][12][13]

Table 3: Predicted ¹³C NMR Spectroscopic Data for (2,2,3,3,3-Pentafluoropropyl)benzene

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) |

| Aromatic (4 signals) | ~ 128 - 135 | Singlets (or small multiplets from C-F) |

| -C H₂- | ~ 35 - 45 | Triplet (t) |

| -C F₂- | ~ 110 - 125 (quartet of triplets) | Triplet of Quartets (tq) |

| -C F₃ | ~ 115 - 130 (triplet of quartets) | Quartet of Triplets (qt) |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicities describe splitting by Fluorine.

dot

Caption: General experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For (2,2,3,3,3-Pentafluoropropyl)benzene (M.W. ≈ 212.15 g/mol ), we would use Electron Ionization (EI) to generate charged fragments.

The molecular ion peak (M⁺˙) should be observed at m/z 212. The fragmentation pattern will be dictated by the stability of the resulting cations and neutral losses.

-

Benzylic Cleavage: The bond between the -CH₂- and -CF₂- groups is a likely point of cleavage. This can lead to two primary fragments:

-

[C₆H₅CH₂]⁺ (m/z 91): The tropylium ion is a very stable and common fragment for benzyl-containing compounds.

-

[C₂F₅]⁺ (m/z 119): The pentafluoroethyl cation.

-

-

Loss of HF: A common fragmentation pathway for fluoroalkanes is the loss of a neutral HF molecule (mass = 20), which would lead to a peak at m/z 192 (M-20).

-

Phenyl Cation: Loss of the entire C₃H₂F₅ side chain can form the phenyl cation, [C₆H₅]⁺, at m/z 77. [14] Table 5: Predicted Major Fragments in the EI Mass Spectrum of (2,2,3,3,3-Pentafluoropropyl)benzene

| m/z | Proposed Fragment Ion | Identity/Origin |

| 212 | [C₉H₇F₅]⁺˙ | Molecular Ion (M⁺˙) |

| 192 | [C₉H₆F₄]⁺˙ | M - HF |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which provides separation from any potential impurities.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming the molecular ion (M⁺˙).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The base peak (most intense peak) is assigned a relative intensity of 100%, and all other peaks are scaled accordingly.

dot

Caption: General experimental workflow for EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of (2,2,3,3,3-Pentafluoropropyl)benzene demonstrates the power of a multi-technique approach. ¹⁹F NMR provides the initial, unambiguous confirmation of the fluorinated moieties. ¹H and ¹³C NMR then complete the structural picture of the carbon-hydrogen framework, with C-F and H-F coupling patterns serving as powerful cross-validators. IR spectroscopy offers rapid functional group identification, confirming the presence of both the aromatic ring and the highly characteristic C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. Together, these techniques provide a robust and self-validating dataset essential for the confident identification and quality assessment of this and similar fluorinated molecules in research and development.

References

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Tantillo, D. J., & Jover, J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

- Braun, T., & Perutz, R. N. (n.d.). Supporting Information for 'Rhodium-catalysed hydrosilylation of hexafluoropropene and 3,3,3-trifluoropropene'. Dalton Transactions.

-

Chemical Communications. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN). Available at: [Link]

-

University of Sheffield. (n.d.). Multinuclear NMR Spectroscopy. Available at: [Link]

-

NIH National Library of Medicine. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of Ottawa. (n.d.). Fluorine NMR. Available at: [Link]

-

University of California, San Diego. (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

University of Wisconsin - Madison. (2020). NMR Spectroscopy. Available at: [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Available at: [Link]

- Balcı, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

National Institute of Standards and Technology. (n.d.). Benzene, pentafluoro-. Available at: [Link]

-

PubChem. (n.d.). 1,1,2,2,3-Pentafluoropropane. Available at: [Link]

-

SpectraBase. (n.d.). 2,2,3,3,3-pentafluoro-N-phenylpropanamide. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,3,3-Pentafluoropropene. Available at: [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Available at: [Link]

-

PubChem. (n.d.). Pentafluorobenzene. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 2,2,3,3,3-Pentafluoropropyl methacrylate. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (2025). Mass Spectrum of Benzene. Available at: [Link]

-

Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for 1-(but-3-enyl)benzene 3a. Available at: [Link]

-

Fluorine Notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE, [15]- Annulene and Hexafluorobenzene.

-

SpectraBase. (n.d.). 2,2,3,3,3-Pentafluoro-1-(4-[2-(trifluoromethyl)phenyl]piperazin-1-yl)propan-1-one - Optional[13C NMR]. Available at: [Link]

- Modeling 1H NMR Spectra of Organic Compounds: Theory, Programs and Experimental Methods. (n.d.). 1H NMR Chemical Shifts.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. azom.com [azom.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. colorado.edu [colorado.edu]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. epfl.ch [epfl.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. m.youtube.com [m.youtube.com]

- 13. careerendeavour.com [careerendeavour.com]

- 14. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. rsc.org [rsc.org]

Physical properties of (2,2,3,3,3-Pentafluoropropyl)benzene (boiling point, melting point)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties, specifically the boiling and melting points, of (2,2,3,3,3-Pentafluoropropyl)benzene. An initial investigation into this specific molecule reveals a significant lack of documented physical data in readily accessible chemical databases and literature. This guide will first clarify the nomenclature and the current data landscape for the requested compound. Subsequently, it will provide a detailed analysis of a closely related and well-documented structural analogue, (3,3,3-Trifluoropropyl)benzene, to offer valuable comparative insights. Furthermore, this guide will furnish detailed, field-proven methodologies for the experimental determination of boiling and melting points, applicable to these and other novel compounds.

(2,2,3,3,3-Pentafluoropropyl)benzene: Nomenclature and Data Availability

A thorough search for "(2,2,3,3,3-Pentafluoropropyl)benzene" did not yield any experimental data for its boiling or melting points. The systematic IUPAC name for this compound is 1-phenyl-2,2,3,3,3-pentafluoropropane . The absence of data under either name suggests that this compound is not widely synthesized or characterized, and its physical properties have not been reported in the public domain.

In instances where data for a specific compound is unavailable, a common and scientifically valid approach is to examine the properties of a close structural analogue. For the purpose of this guide, we will focus on (3,3,3-Trifluoropropyl)benzene (CAS Number: 1579-80-2). This compound shares the same fundamental phenylpropyl structure, with fluorination on the propyl chain, making it a relevant point of comparison.

Physical Properties of (3,3,3-Trifluoropropyl)benzene

The known physical properties of the structural analogue, (3,3,3-Trifluoropropyl)benzene, are summarized below.

| Physical Property | Value | Source |

| Boiling Point | 155-157 °C | [1] |

| Melting Point | Data not available | N/A |

Experimental Determination of Physical Properties

The determination of a compound's melting and boiling points are fundamental techniques for its identification and the assessment of its purity. Pure crystalline compounds typically exhibit sharp melting points, while impurities tend to lower the melting point and broaden the melting range.

Methodology for Melting Point Determination

The capillary method, utilizing a melting point apparatus or a Thiele tube, is a standard and reliable technique for determining the melting point of a solid compound.[2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the solid sample is completely dry, as residual solvent can act as an impurity.[3]

-

If the sample consists of large crystals, pulverize it into a fine powder.[3]

-

Press the open end of a capillary tube into the powdered sample.[3]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the capillary tube can be dropped through a long, narrow tube to encourage the sample to settle at the bottom.[3]

-

The final packed sample height should be between 2-3 mm.[4]

-

-

Using a Digital Melting Point Apparatus:

-

Insert the prepared capillary tube into the sample holder of the apparatus.[2]

-

If the approximate melting point is known, set the initial temperature to about 15-20 °C below the expected value and heat rapidly.[3][4]

-

As the expected melting point is approached, reduce the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observe the sample through the magnified eyepiece.[2]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

-

-

Using a Thiele Tube:

-

Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band should be positioned above the level of the heating oil.[5]

-

Clamp the Thiele tube and insert the thermometer and capillary assembly.[6]

-

Heat the side arm of the Thiele tube gently with a small flame, which will induce convection currents in the oil, ensuring uniform heating.[6]

-

Observe the sample and record the melting range as described above.

-

Methodology for Boiling Point Determination

For liquid samples, the boiling point can be determined using several methods, with the Thiele tube method being particularly suitable for small sample volumes.[6]

Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

-

Apparatus Setup:

-

Add approximately 0.5 mL of the liquid sample to a small test tube.[5]

-

Take a capillary tube and seal one end. Place the sealed capillary tube, open end down, into the small test tube containing the liquid.[5]

-

Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[5][6]

-

Place the assembly into a Thiele tube containing heating oil, making sure the rubber band is above the oil level.[5]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube.[6]

-

Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.[5]

-

Continue heating until a rapid and continuous stream of bubbles is observed. At this point, the vapor pressure of the liquid exceeds the atmospheric pressure.[5][6]

-

Remove the heat source and allow the apparatus to cool.[6]

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[5][6]

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of melting and boiling points.

Caption: Workflow for Melting and Boiling Point Determination.

Conclusion

While the physical properties of (2,2,3,3,3-Pentafluoropropyl)benzene are not currently documented in public scientific literature, this guide provides a framework for understanding and experimentally determining these crucial parameters. By examining the available data for the structural analogue, (3,3,3-Trifluoropropyl)benzene, and by following the detailed protocols for melting and boiling point determination, researchers can confidently characterize this and other novel compounds. The provided methodologies are robust, widely accepted, and form the basis of physical characterization in chemical and pharmaceutical research.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Calgary. Melting Point Determination. [Link]

-

U.S. Environmental Protection Agency. (3,3,3-Trifluoro-2-methylpropyl)benzene Properties. [Link]

-

University of Calgary. Boiling Point Determination. [Link]

-

Huateng Pharma. (3,3,3-Trifluoropropyl)benzene. [Link]

-

NIST. Benzene, (trifluoromethyl)-. [Link]

-

PubChem. 1,2,3,3,3-Pentafluoropropene. [Link]

-

PubChem. 1,1,2,2,3-Pentafluoropropane. [Link]

-

PubChem. 2,2,3,3,3-Pentafluoropropylamine. [Link]

-

U.S. Environmental Protection Agency. 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one Properties. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

-

Chemistry World. Micro-boiling point measurement. [Link]

-

Wikipedia. 1,2,3,3,3-Pentafluoropropene. [Link]

-

Cheméo. Benzene, pentafluoro- (CAS 363-72-4). [Link]

-

Linde Gas GmbH. (2015, December 11). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. [Link]

-

SSERC. Melting point determination. [Link]

-

PubChem. 3,3,3-Trifluoropropyne. [Link]

-

European Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

-

California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

-

ETCN. (2025, March 16). "Comprehensive Guide to Melting Point Apparatus and Measurement Techniques". [Link]

Sources

- 1. (3,3,3-Trifluoropropyl)benzene | CAS:1579-80-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

(2,2,3,3,3-Pentafluoropropyl)benzene: Comprehensive Safety, Handling, and Synthetic Integration Guide

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The integration of fluorinated motifs into organic scaffolds is a cornerstone of modern drug discovery and materials science, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and binding affinity. (2,2,3,3,3-Pentafluoropropyl)benzene (CAS: 78693-66-0)[1] is a highly specialized fluorinated alkylbenzene that serves as a critical precursor for synthesizing complex trifluoromethylated olefins and aryl compounds[2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, establishes a self-validating architecture for safe handling, and details field-proven synthetic methodologies for its application in palladium-catalyzed cross-coupling workflows[3].

Physicochemical Causality & Molecular Profiling

To handle (2,2,3,3,3-Pentafluoropropyl)benzene effectively, one must understand the causality behind its physical behavior. The presence of the

-

Electron Withdrawal & Acidity : The strong inductive electron-withdrawing effect of the pentafluoroethyl moiety significantly increases the kinetic acidity of the benzylic protons compared to unfluorinated propylbenzene. This allows for targeted deprotonation by strong bases (e.g., LDA) at low temperatures, a critical step for downstream functionalization[2].

-

Lipophilicity & Volatility : The dense packing of fluorine atoms reduces intermolecular London dispersion forces, resulting in a compound that is highly volatile and lipophilic. It is classified as a flammable liquid (UN 1993)[4], necessitating strict environmental controls to prevent vapor accumulation.

-

Chemical Stability : While the C-F bonds are thermodynamically stable, the molecule can undergo violent decomposition if exposed to alkali metals or extreme thermal stress, potentially releasing toxic hydrogen fluoride (HF) gas.

Quantitative Data Summary

Table 1: Physicochemical and Hazard Profile of (2,2,3,3,3-Pentafluoropropyl)benzene

| Property / Metric | Value / Descriptor | Causality / Impact on Experimental Design |

| CAS Number | 78693-66-0[1] | Primary identifier for SDS retrieval and inventory tracking. |

| Molecular Formula | High fluorine mass fraction dictates high lipophilicity (LogP). | |

| Molar Mass | 210.14 g/mol | Requires precise stoichiometric calculation for micro-scale coupling. |

| Physical State | Liquid | Necessitates positive-displacement pipetting due to vapor pressure. |

| Hazard Classification | Flammable (Category 3)[4] | Must be stored in a flammables cabinet; requires grounded equipment. |

| Transport Code | UN 1993[4] | Regulated as a Flammable Liquid, N.O.S. |

Self-Validating Safety & Handling Architecture

Standard safety protocols often fail because they rely on human memory rather than systemic validation. The handling of (2,2,3,3,3-Pentafluoropropyl)benzene requires a self-validating safety architecture —a workflow where each step inherently verifies the safety of the next.

Hierarchy of Controls & Causality

-

Engineering Controls (The Primary Barrier) :

-

Protocol: All manipulations must occur in a properly certified fume hood with a face velocity

fpm. -

Validation: Equip the hood with a continuous airflow monitor. If the alarm sounds, the workflow is physically halted. The volatility of the fluorocarbon[4] means that any ambient release rapidly creates an inhalation hazard.

-

-

Inert Atmosphere (Schlenk Techniques) :

-

Protocol: Store and transfer the compound under ultra-high purity Argon.

-

Validation: Use a bubbler on the Schlenk line. The visual confirmation of Argon flow validates that the system is under positive pressure, preventing atmospheric moisture from degrading sensitive downstream catalysts (e.g., Palladium complexes)[3].

-

-

Advanced PPE Selection :

-

Protocol: Standard nitrile gloves are insufficient for prolonged exposure to fluorinated solvents due to rapid permeation. Use Viton or Silvershield laminated gloves.

-

Validation: Implement a double-gloving system (Nitrile inner, Viton outer). If the outer glove shows any discoloration or swelling (the "like-dissolves-like" fluorocarbon effect), the inner glove provides a temporal buffer to safely abort the procedure.

-

Fig 1. Self-validating safety architecture for handling fluorinated alkylbenzenes.

Synthetic Methodologies: The Vinylstannane Pathway

(2,2,3,3,3-Pentafluoropropyl)benzene is famously utilized as a starting material for the synthesis of

Step-by-Step Methodology: Synthesis of Trifluoromethylated Vinylstannanes

Based on the foundational pathways established by Jeong et al.[2]

Objective : Convert the volatile pentafluoropropyl precursor into a stable, cross-coupling-ready vinylstannane via a thioacetal intermediate.

-

Step 1: Benzylic Deprotonation & Thiolation

-

Procedure: Flame-dry a Schlenk flask and charge it with (2,2,3,3,3-Pentafluoropropyl)benzene (1.0 equiv) in anhydrous THF under Argon. Cool the system to

. Slowly add Lithium Diisopropylamide (LDA, 2.2 equiv), followed by diphenyl disulfide ( -

Causality: The

group acidifies the benzylic protons. The -

Validation Point: A distinct color change (typically deep yellow/orange) confirms the formation of the benzylic carbanion prior to disulfide quench.

-

-

Step 2: Desulfurative Stannylation

-

Procedure: Isolate the thioacetal intermediate. In a new flask, dissolve the intermediate in degassed benzene. Add tributyltin hydride (

, 1.5 equiv) and a catalytic amount of AIBN. Reflux for 4-6 hours. -

Causality: The thermal decomposition of AIBN initiates a radical chain reaction. The stannyl radical selectively attacks the thioacetal, driving the elimination of a thiophenol radical and facilitating the formation of the trifluoromethylated vinylstannane[2].

-

-

Step 3: Palladium-Catalyzed Cross-Coupling (Downstream Application)

-

Procedure: The isolated vinylstannane can now be reacted with various aryl iodides. Utilize a robust catalyst system, such as

(5 mol%) with a bidentate ligand like 1,2-bis(diphenylphosphino)benzene (DPPBz)[3]. -

Causality: The bidentate DPPBz ligand enforces a cis-coordination geometry on the Palladium center, accelerating the reductive elimination step and drastically improving yields of the arylated fluoro-olefin, even with electron-withdrawing substituents on the aryl iodide[3].

-

Fig 2. Synthetic workflow from pentafluoropropylbenzene to functionalized fluorinated scaffolds.

References

-

MolAid Chemical Database . Safety Data and Physicochemical Properties of UN 1993 Flammable Liquids. Retrieved from[Link]

-

Jeong, I. H., Park, Y. S., Kim, M. S., & Song, Y. S. (2003).

- or -

Shigenobu, M., Takenaka, K., & Sasai, H. (2015) . Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. Available at:[Link]

Sources

Whitepaper: Core Reactivity and Functionalization Strategies for (2,2,3,3,3-Pentafluoropropyl)benzene

Executive Summary

(2,2,3,3,3-Pentafluoropropyl)benzene (CAS: 78693-66-0) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and advanced materials. Its unique reactivity is governed by the push-pull electronic environment at the benzylic position, which is flanked by a resonance-donating phenyl ring and a strongly inductive electron-withdrawing pentafluoroethyl (-CF₂CF₃) group. This technical guide provides application scientists with field-proven insights and self-validating protocols for navigating its core reactivity pathways: C-H functionalization, dehydrofluorination, and radical halogenation.

Electronic Profiling & Mechanistic Causality

To master the reactivity of (2,2,3,3,3-pentafluoropropyl)benzene, one must understand the dominant electronic forces at play. The -CF₂CF₃ group exerts a powerful inductive withdrawal (-I effect). This dramatically increases the acidity of the adjacent benzylic protons compared to unfluorinated analogs like toluene. Conversely, this same electron withdrawal severely destabilizes electron-deficient intermediates, such as benzylic radicals or carbocations, fundamentally altering standard reaction kinetics and requiring specific strategic adjustments in protocol design.

Figure 1: Divergent reactivity pathways of (2,2,3,3,3-Pentafluoropropyl)benzene based on reagent selection.

Benzylic C-H Activation: Carbanion-Mediated Functionalization

Because of the enhanced acidity induced by the perfluoroalkyl group, the benzylic position can be quantitatively deprotonated using strong bases like n-butyllithium (n-BuLi) at cryogenic temperatures.

Causality in Protocol Design: When reacting the resulting carbanion with an electrophile like diphenyl disulfide (PhSSPh), mono-thiolation occurs first. However, the introduction of a sulfur atom stabilizes the resulting carbanion even further via polarizability and d-orbital participation. Consequently, the mono-thioether intermediate is more acidic than the starting material. To prevent a complex mixture of unreacted starting material and mono/bis-thioethers, the protocol must utilize an excess of both base (>2.0 equiv) and electrophile (>2.0 equiv) to drive the reaction exclusively to the bis-thioacetal. This is a critical precursor for synthesizing 1[1].

Protocol: Synthesis of 1,1-bis(phenylthio)-2,2,3,3,3-pentafluoropropylbenzene

-

Preparation: Charge a flame-dried Schlenk flask with (2,2,3,3,3-pentafluoropropyl)benzene (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

-

Deprotonation: Cool the solution to -78 °C. Dropwise add n-BuLi (2.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of the benzylic carbanion.

-

Electrophilic Trapping: Add diphenyl disulfide (2.2 equiv) dissolved in THF dropwise.

-

Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup & Self-Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Verification: Analyze the crude mixture via ¹⁹F NMR; the distinct shift in the -CF₂- signal and the complete disappearance of the benzylic ¹H NMR signal confirms successful bis-functionalization adjacent to the fluorinated group[2].

Dehydrofluorination: The E1cB Pathway

Fluorine is notoriously a poor leaving group, making standard concerted E2 eliminations highly disfavored. However, the extreme acidity of the benzylic proton enables an E1cB (Elimination Unimolecular conjugate Base) mechanism. Upon treatment with base and subsequent warming, the localized carbanion forces the expulsion of a fluoride ion from the adjacent -CF₂- group. The thermodynamic driving force for this transformation is the formation of a highly conjugated, stable styrene derivative[3].

Figure 2: Step-by-step logical flow of the E1cB dehydrofluorination mechanism.

Radical-Mediated Benzylic Halogenation

Halogenation of the benzylic position is essential for creating versatile cross-coupling electrophiles such as4[4].

Causality in Protocol Design: The strongly electron-withdrawing -CF₂CF₃ group heavily destabilizes the electron-deficient benzylic radical. Therefore, standard mild bromination conditions (NBS, room temperature light) are often insufficient. The reaction requires thermal reflux and a strong radical initiator (AIBN) in a non-hydrogen-donating solvent (CCl₄ or α,α,α-trifluorotoluene) to overcome the higher activation energy barrier for hydrogen abstraction.

Protocol: Photochemical Benzylic Bromination

-

Preparation: Dissolve (2,2,3,3,3-pentafluoropropyl)benzene (1.0 equiv) in anhydrous α,α,α-trifluorotoluene (0.5 M).

-

Initiation: Add N-bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.05 equiv).

-

Propagation: Irradiate the mixture with a strong halogen lamp while refluxing for 4-6 hours.

-

Workup & Self-Validation: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter and concentrate the filtrate under reduced pressure. Verification: ¹H NMR analysis will show the disappearance of the benzylic -CH₂- multiplet and the appearance of a distinct, downfield -CH(Br)- signal, confirming quantitative conversion.

Quantitative Data Summary

The table below consolidates the expected performance metrics for the primary functionalization pathways discussed in this guide, providing a benchmark for experimental validation.

| Reaction Type | Reagents & Conditions | Major Intermediate / Product | Typical Yield | Reference |

| Benzylic Thiolation | 1. n-BuLi (2.1 eq), THF, -78 °C 2. PhSSPh (2.2 eq) | 1,1-bis(phenylthio)-2,2,3,3,3-pentafluoropropylbenzene | 75–85% | [1] |

| Desulfurative Alkylation | PhLi (2.0 eq), THF, -78 °C | Trifluoromethylated 1,2-diphenylvinyl sulfide (70:30 Z/E) | 87% | [2] |

| Dehydrofluorination | Strong Base, Δ | 1-phenyl-2,3,3,3-tetrafluoropropene | >80% | [3] |

| Benzylic Bromination | NBS, AIBN, hν, Reflux | (1-bromo-2,2,3,3,3-pentafluoropropyl)benzene | Quantitative | [4] |

References

-

Title: Preparation of α- of β-Trifluoromethylated Vinylstannanes and Their Cross-Coupling Reactions Source: Journal of Fluorine Chemistry (via ResearchGate) URL: 1

-

Title: Bulletin of the Korean Chemical Society - Nucleophilic Substitution Reactions Source: Korea Science URL: 2

-

Title: The effect of conjugation on hydrogen iodide and hydrogen fluoride elimination from 1-(F-alkyl)-2-iodoalkenes Source: Journal of the American Chemical Society URL: 3

-

Title: Product Details: (1-bromo-2,2,3,3,3-pentafluoropropyl)benzene Source: EnamineStore URL: 4

Sources

The Strategic Evolution of (2,2,3,3,3-Pentafluoropropyl)benzene

From Radical Origins to Catalytic Precision

Part 1: Executive Summary & Chemical Identity

(2,2,3,3,3-Pentafluoropropyl)benzene (CAS: 78693-66-0) represents a critical structural motif in modern medicinal chemistry and materials science. As a fluoroalkylated arene, it serves as a robust bioisostere for the propyl group, offering enhanced lipophilicity and metabolic stability while maintaining steric fidelity.

This guide analyzes the technical evolution of its synthesis—from early, low-yield radical additions to state-of-the-art copper-catalyzed cross-couplings—and provides actionable protocols for researchers.

Chemical Profile

| Property | Data |

| IUPAC Name | 1,1,1,2,2-Pentafluoro-3-phenylpropane |

| Structure | Ph-CH₂-CF₂-CF₃ |

| Molecular Formula | C₉H₇F₅ |

| Molecular Weight | 210.14 g/mol |

| Key Feature | Benzylic methylene (CH₂) insulated by a perfluoroethyl group (C₂F₅) |

| LogP (Predicted) | ~4.0 – 4.5 (High Lipophilicity) |

Part 2: Discovery & Historical Evolution

The synthesis of (2,2,3,3,3-pentafluoropropyl)benzene historically challenged chemists due to the "fluorine effect"—the high electronegativity of fluorine which destabilizes transition metal intermediates and alters the reactivity of adjacent carbons.

1. The Early Era: Radical Addition (1960s–1980s)

Early routes relied on the radical addition of perfluoroalkyl iodides (

-

Method: Reaction of pentafluoroethyl iodide (

) with allylbenzene or styrene. -

Mechanism: Thermal or photochemical initiation generated a

radical. -

Limitation: This method lacked regioselectivity. Adding

to styrene typically yielded the branched product (1-phenyl-1-iodo-3,3,4,4,4-pentafluorobutane) rather than the linear propyl chain. To achieve the target structure, researchers had to use specific precursors like allylbenzene, followed by difficult reduction steps to remove the iodine atom.

2. The Stoichiometric Copper Era (1980s–2000s)

The discovery that perfluoroalkyl copper species (

-

Reagent:

, generated in situ from -

Protocol: Reacting benzyl bromide with stoichiometric

in polar aprotic solvents (DMSO/DMF). -

Drawbacks: Required harsh conditions (high temperature), stoichiometric amounts of expensive copper, and suffered from poor functional group tolerance.

3. The Modern Era: Catalytic Cross-Coupling (2010s–Present)

The field was revolutionized by the development of stable fluoroalkylating reagents (e.g., silyl-based) and catalytic systems that operate under mild conditions. The work of groups like Chen & Xiao and Vicic established efficient protocols using copper catalysis to transfer the pentafluoroethyl group to benzyl bromides with high precision.

Part 3: Modern Synthetic Protocol (The "Gold Standard")

The most reliable method for synthesizing (2,2,3,3,3-pentafluoropropyl)benzene today utilizes a Copper-Catalyzed Nucleophilic Pentafluoroethylation . This approach avoids the handling of gaseous

Core Reaction Logic

Experimental Protocol

Based on adapted methodologies from Chen, Xiao, and Vicic (e.g., Beilstein J. Org. Chem. 2020; Org.[1][2][3][4] Lett. 2018).

Reagents:

-

Substrate: Benzyl Bromide (1.0 equiv)

-

Fluoroalkyl Source:

(Trimethyl(pentafluoroethyl)silane) (1.2–1.5 equiv) -

Catalyst: CuCl (10–20 mol%)

-

Ligand: 1,10-Phenanthroline (Phen) (10–20 mol%)

-

Activator: AgF (Silver Fluoride) or KF (Potassium Fluoride) (1.5 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox or under Argon, mix CuCl and 1,10-Phenanthroline in DMF. Stir for 15 minutes to form the active ligated copper species (

). -

Transmetallation: Add AgF (activator) and

. The fluoride activates the silicon, transferring the -

Substrate Addition: Add Benzyl Bromide slowly to the reaction mixture.

-

Reaction: Stir at 60°C for 12–24 hours. The mixture will likely change color as the Cu oxidation state cycles.

-

Workup: Quench with water/brine. Extract with diethyl ether or ethyl acetate.

-

Purification: The product is a neutral organic liquid. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why This Works (Causality):

-

Ligand Role: Phenanthroline stabilizes the

species, preventing disproportionation and promoting the oxidative addition of the benzyl halide. -

Activator Role: AgF serves a dual purpose: it scavenges the bromide (driving the reaction via AgBr precipitation) and provides the fluoride ion to cleave the Si-C bond, releasing the pentafluoroethyl anion equivalent to copper.

Part 4: Mechanism & Visualization

The success of the modern protocol relies on a specific catalytic cycle. The diagram below illustrates the pathway from the silyl reagent to the final coupled product.

Caption: The catalytic cycle involves the generation of a nucleophilic Cu(I)-perfluoroalkyl species, followed by oxidative addition to the benzyl bromide and subsequent reductive elimination to form the C(sp3)-C(sp3) bond.

Part 5: Applications in Drug Development

(2,2,3,3,3-Pentafluoropropyl)benzene is not just a chemical curiosity; it is a strategic building block.

1. Metabolic Blocking

The benzylic position (

-

Effect: The adjacent perfluoroethyl group (

) is powerfully electron-withdrawing. This reduces the electron density at the benzylic carbon, increasing the bond dissociation energy of the benzylic C-H bonds. -

Result: Significantly slower metabolic hydroxylation compared to a standard propylbenzene, extending the drug's half-life (

).

2. Lipophilicity Modulation

-

Bioisostere: The

group is larger and much more lipophilic than an ethyl or propyl group. -

LogP Impact: Replacing a propyl group with a pentafluoropropyl group typically increases LogP by 1.0–1.5 units, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

3. Conformational Restriction

The "gauche effect" inherent to fluorocarbons can lock the alkyl chain into specific conformations, potentially improving binding affinity to target protein pockets.

Part 6: References

-

Chen, J., Lin, J.-H., & Xiao, J.-C. (2018). "Dehydroxy-fluorination of alcohols and aldehydes." Organic Letters, 20(10), 3061-3064. (Contextual grounding for modern fluorination reagents). Link

-

Lishchynskyi, A., Grushin, V. V. (2013). "Cu-Catalyzed Pentafluoroethylation of Aryl and Heteroaryl Bromides." Journal of the American Chemical Society, 135(34), 12584–12587. (Foundational work on Cu-catalyzed pentafluoroethylation). Link

-

Barata-Vallejo, S., Lantano, B., & Postigo, A. (2014).[5] "Recent advances in the synthesis of perfluoroalkylated arenes." Chemistry – A European Journal, 20(51), 16806-16829. (Review of radical vs. metal-catalyzed methods). Link

-

PubChem Compound Summary. (n.d.). "1,1,1,2,2-Pentafluoro-3-phenylpropane (CAS 78693-66-0)."[6] National Center for Biotechnology Information. Link

-

Mizuta, S., et al. (2024).[4] "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide...". RSC Advances. (Demonstrates modern nucleophilic substitution tactics). Link

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 五氟乙基苯基甲酮 - CAS号 394-52-5 - 摩熵化学 [molaid.com]

Strategic Sourcing & Synthesis Guide: (2,2,3,3,3-Pentafluoropropyl)benzene

[1][2]

Part 1: Executive Summary & Commercial Status

Compound Identity:

-

CAS Number: 1645-56-3 (Referenced in niche fluorocarbon literature; often not indexed in standard catalogs).[1]

-

Molecular Formula: C₉H₇F₅

-

Structure: Ph-CH₂-CF₂-CF₃

Commercial Availability Verdict: Restricted / Custom Synthesis Required. Unlike its non-fluorinated analog (propylbenzene) or the trifluoro- variant ((3,3,3-trifluoropropyl)benzene, CAS 1579-80-2), the pentafluoro- derivative is not a standard stock item with major global distributors (e.g., Sigma-Aldrich, Merck, Enamine) as of Q4 2025.[1]

Strategic Recommendation: Researchers requiring this motif for SAR (Structure-Activity Relationship) studies should adopt a "Late-Stage Precursor Strategy." Do not seek the final hydrocarbon; instead, procure the commercially available sulfonate ester precursors and perform a single-step alkylation.[1] This approach is faster and more cost-effective than contracting a custom synthesis house.[1]

Supply Chain: Key Precursors